1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(pyridin-3-ylmethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
This compound belongs to the pyrazolo[3,4-b]pyridine carboxamide family, characterized by a fused heterocyclic core with a pyrazole ring annulated to a pyridine ring. Key structural features include:
- 1,1-Dioxidotetrahydrothiophen-3-yl substituent: A sulfone-containing tetrahydrothiophene ring at position 1, which enhances polarity and metabolic stability compared to non-oxidized analogs .
- Thiophen-2-yl group: Positioned at C6, this aromatic heterocycle may facilitate π-π stacking interactions in biological targets .
The molecular formula is C24H24N4O4S2 (MW: 496.6 g/mol), with a SMILES string: COc1ccc(CNC(=O)c2cc(-c3ccs3)nc3c2c(C)nn3C2CCS(=O)(=O)C2)cc1 .
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3-methyl-N-(pyridin-3-ylmethyl)-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S2/c1-14-20-17(22(28)24-12-15-4-2-7-23-11-15)10-18(19-5-3-8-31-19)25-21(20)27(26-14)16-6-9-32(29,30)13-16/h2-5,7-8,10-11,16H,6,9,12-13H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQHLFFCAPPIBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NCC4=CN=CC=C4)C5CCS(=O)(=O)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . GIRK channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane.
Mode of Action
This compound acts as an activator of the GIRK1/2 channels . It binds to these channels and enhances their activity, leading to an increased flow of potassium ions across the cell membrane. This can result in hyperpolarization of the cell membrane, reducing the cell’s excitability and thus modulating neuronal activity.
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK (Drug Metabolism and Pharmacokinetics) assays. These studies have shown that the compound displays nanomolar potency as a GIRK1/2 activator and has improved metabolic stability over the prototypical urea-based compounds. This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability and efficacy as a drug.
Biological Activity
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(pyridin-3-ylmethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, particularly its role as a G protein-gated inwardly rectifying potassium (GIRK) channel activator, alongside its pharmacological implications and mechanisms of action.
Chemical Structure and Properties
The compound features a unique structural framework consisting of a pyrazolo[3,4-b]pyridine core, a tetrahydrothiophene moiety, and various functional groups. Its molecular formula is , with a molecular weight of approximately 418.5 g/mol. The presence of the dioxidotetrahydrothiophene group is particularly significant as it contributes to the compound's reactivity and biological interactions.
Target of Action
The primary target for this compound is the GIRK channels, which are crucial in regulating neuronal excitability and various physiological processes. Activation of these channels leads to hyperpolarization of the cell membrane, thereby influencing neurotransmitter release and neuronal signaling pathways.
Mode of Action
The compound acts as an activator for GIRK channels, enhancing their activity in response to G protein-coupled receptor (GPCR) signaling. This mechanism is pivotal in modulating synaptic transmission and could have therapeutic implications for neurological disorders.
Biochemical Pathways
Activation of GIRK channels by this compound impacts several biochemical pathways, particularly those involving GPCRs. By facilitating potassium ion flow into cells, the compound can alter intracellular signaling cascades related to mood regulation, pain perception, and cardiovascular function.
Pharmacological Profile
Recent studies have demonstrated that this compound exhibits nanomolar potency as a GIRK1/2 activator with improved metabolic stability compared to traditional urea-based compounds. This enhanced potency suggests potential applications in treating conditions such as anxiety, depression, and other neurological disorders where GIRK channel modulation may be beneficial.
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique properties of this compound relative to other pyrazolo[3,4-b]pyridine derivatives:
| Compound Name | Structure Features | GIRK Activity | Potency |
|---|---|---|---|
| This compound | Contains dioxidotetrahydrothiophene moiety | Yes | Nanomolar |
| 3-Methyl-N-(pyridin-3-ylmethyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide | Lacks dioxidotetrahydrothiophene | No | Lower than nanomolar |
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds within the pyrazolo[3,4-b]pyridine class. For instance:
- Study on Antinociceptive Activity : A study evaluated various derivatives for their analgesic properties using animal models. The results indicated that compounds with similar structural motifs exhibited significant pain relief effects through GIRK channel activation.
- Neuroprotective Effects : Research has shown that GIRK channel activators can provide neuroprotective benefits in models of neurodegeneration. The tested compound demonstrated potential in reducing neuronal cell death induced by excitotoxicity.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Key Observations
Core Structure : All compounds share the pyrazolo[3,4-b]pyridine core, but substituent variations significantly alter properties.
Carboxamide Modifications: The target compound’s pyridin-3-ylmethyl group contrasts with methoxybenzyl () or thiophen-2-ylmethyl () groups. Pyridine’s basicity may enhance aqueous solubility compared to methoxybenzyl’s lipophilicity.
Thiophene vs. Phenyl Substituents :
- The thiophen-2-yl group (target compound) offers a smaller, sulfur-containing aromatic system compared to phenyl (), which may influence electronic interactions in binding pockets.
Molecular Weight and Complexity :
- The target compound (MW 496.6) is heavier than phenyl-substituted analogs (e.g., 374.4 in ), primarily due to the sulfone and dual heteroaromatic systems.
Q & A
Q. What synthetic strategies are recommended for constructing the pyrazolo[3,4-b]pyridine core in this compound?
The pyrazolo[3,4-b]pyridine scaffold can be synthesized via cyclocondensation of hydrazine derivatives with appropriately substituted pyridine precursors. For example, one-pot reactions involving aminopyridines and ketones under acidic conditions can yield the core structure. Regioselectivity must be controlled using steric or electronic directing groups. Key steps include protecting group strategies (e.g., Boc for amines) and cross-coupling reactions (e.g., Suzuki-Miyaura for thiophene incorporation) .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- 1H/13C NMR : Assign signals based on substituent effects (e.g., deshielding of pyridine protons at δ 8.5–9.0 ppm; thiophene protons at δ 6.5–7.5 ppm).
- IR : Identify carbonyl stretches (amide C=O at ~1650–1700 cm⁻¹) and sulfone S=O vibrations (~1300–1350 cm⁻¹).
- HRMS : Confirm molecular ion ([M+H]+) with <5 ppm error. Cross-validate with fragmentation patterns .
Q. What crystallographic methods are suitable for resolving structural ambiguities?
Single-crystal X-ray diffraction using SHELXL ( ) is ideal. Refinement protocols should account for potential twinning or disorder in the 1,1-dioxidotetrahydrothiophene ring. Hydrogen bonding networks (e.g., amide N–H⋯O interactions) can stabilize the crystal lattice, aiding in structure validation .
Advanced Research Questions
Q. How can Structure-Activity Relationship (SAR) studies optimize this compound’s biological activity?
- Core modifications : Replace the pyridine ring with pyrimidine ( ) to alter electron density and binding affinity.
- Substituent effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyridin-3-ylmethyl moiety to enhance metabolic stability.
- P1/P4 analog design : Inspired by apixaban ( ), modify the carboxamide linker to reduce hydrolysis susceptibility (e.g., cyclization to a tetrahydropyridone).
Q. What experimental approaches mitigate pharmacokinetic limitations (e.g., low bioavailability)?
- Bioisosteric replacement : Substitute the thiophene with a furan or pyrrole to improve solubility ( ).
- Prodrug strategies : Mask the sulfone group as a labile ester to enhance membrane permeability.
- In vitro assays : Use Caco-2 cell monolayers to assess permeability and CYP450 inhibition studies to predict metabolic stability .
Q. How can computational methods predict intermolecular interactions in crystallography or binding assays?
- Docking studies : Use software like AutoDock to model interactions with target proteins (e.g., kinases).
- Hydrogen bond analysis : Apply Etter’s graph set notation () to classify packing motifs (e.g., R₂²(8) rings from amide dimers).
- DFT calculations : Optimize geometry and calculate electrostatic potential surfaces to guide synthetic modifications .
Q. What strategies address regioselectivity challenges during functionalization of the pyrazolo-pyridine core?
- Directed ortho-metalation : Use lithium amides to deprotonate specific positions for halogenation.
- Transition-metal catalysis : Employ Pd-catalyzed C–H activation (e.g., Fujiwara-Moritani reaction) for direct arylations.
- Protecting group synergy : Temporarily block reactive sites (e.g., sulfone oxidation after thiophene coupling) .
Data Contradiction Analysis
Q. How to resolve discrepancies in biological activity between in vitro and in vivo models?
- ADME profiling : Compare plasma protein binding (e.g., via equilibrium dialysis) and hepatic microsomal stability.
- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites that explain efficacy gaps.
- Dose-response refinement : Adjust dosing regimens based on allometric scaling from rodent to human PK models .
Q. What experimental controls validate crystallographic data conflicting with computational predictions?
- Twinned refinement : Apply SHELXL’s TWIN/BASF commands to model twinning ( ).
- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., C⋯O vs. H⋯O interactions) to verify packing motifs.
- Temperature factors : High B-factors in the sulfone group may indicate dynamic disorder, requiring low-temperature data collection .
Methodological Tables
Q. Table 1. Key Synthetic Steps and Analytical Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
